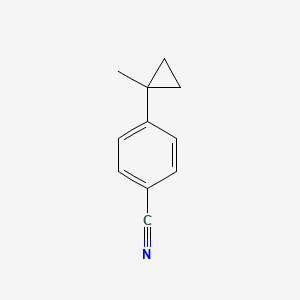
4-(1-Methylcyclopropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylcyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11N It consists of a benzonitrile core substituted with a 1-methylcyclopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylcyclopropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-methylcyclopropylmagnesium bromide under Grignard reaction conditions. The reaction is carried out in an anhydrous ether solvent at low temperatures to ensure the stability of the Grignard reagent. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methylcyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride to produce primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: 4-(1-Methylcyclopropyl)benzoic acid.
Reduction: 4-(1-Methylcyclopropyl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Methylcyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Methylcyclopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity by introducing steric effects and electronic interactions .
Comparison with Similar Compounds
Benzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylbenzonitrile: Contains a methyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.
4-(Cyclopropyl)benzonitrile: Similar structure but without the methyl substitution on the cyclopropyl ring.
Uniqueness: 4-(1-Methylcyclopropyl)benzonitrile is unique due to the presence of both the nitrile and 1-methylcyclopropyl groups, which impart distinct steric and electronic characteristics. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-(1-methylcyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
VWWKGTHQCJVTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


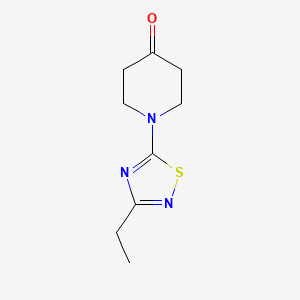
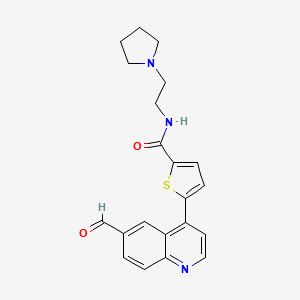
![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
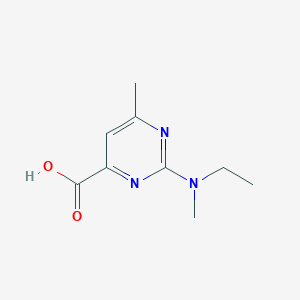
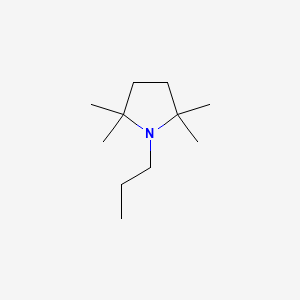
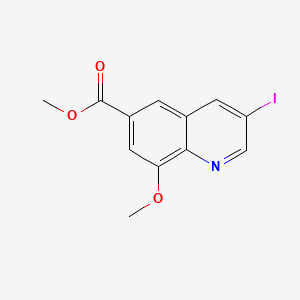
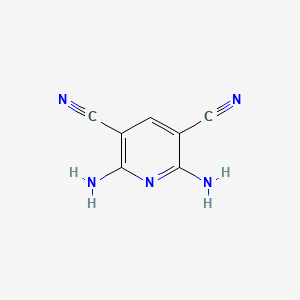
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
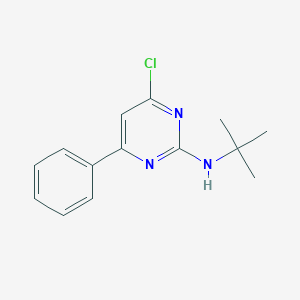
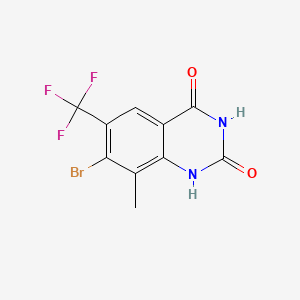
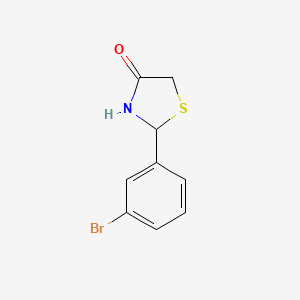
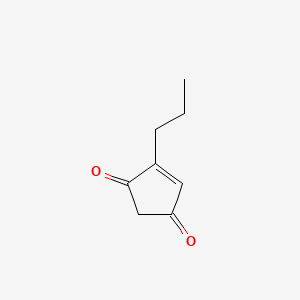
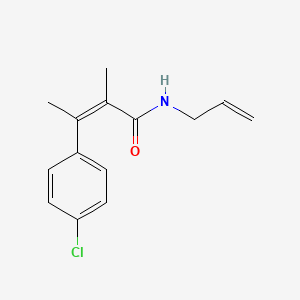
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
